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molecular formula C8H3BrCl2N2 B1519137 5-Bromo-2,3-dichloroquinoxaline CAS No. 1092286-00-4

5-Bromo-2,3-dichloroquinoxaline

Cat. No. B1519137
M. Wt: 277.93 g/mol
InChI Key: SJMFLJROEFRGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

A solution of 5-bromo-2,3-dichloroquinoxaline (LeadGen Labs, LLC, Orange, Conn.) (305 mg, 1.10 mmol) and 2-methylpropan-2-amine (Aldrich) (0.12 mL, 1.10 mmol) in DMSO (5.0 mL) was stirred under argon at 65° C. for 17 h (water-cooled reflux condenser attached to flask). Additional 2-methylpropan-2-amine (0.06 mL, 0.57 mmol) was added, and the resulting solution was stirred at 100° C. for 5 h. The reaction mixture was subsequently cooled to 25° C. and diluted with half-saturated aq. NaHCO3 (80 mL). The resulting mixture was extracted with DCM (2×80 mL), and the combined extracts were sequentially washed with water (2×50 mL), dried over Na2SO4, filtered, and concentrated onto silica gel. Chromatographic purification (silica gel, 0-10% EtOAc/hexanes) furnished a ˜2.5:1 mixture of 8-bromo-N-(tert-butyl)-3-chloroquinoxalin-2-amine and 5-bromo-N-(tert-butyl)-3-chloroquinoxalin-2-amine (224 mg, 0.71 mmol, 65% yield) as an off-white solid: 8-bromo-N-(tert-butyl)-3-chloroquinoxalin-2-amine: 1H NMR (400 MHz, CDCl3) δ ppm 7.86 (1H, dd, J=7.6, 1.0 Hz), 7.72 (1H, dd, J=8.2, 1.0 Hz), 7.21 (1H, t, J=7.9 Hz), 5.63 (1H, br. s.), 1.63 (9H, s). m/z (ESI, +ve) 314.0 (M+H)+. 5-bromo-N-(tert-butyl)-3-chloroquinoxalin-2-amine: 1H NMR (400 MHz, CDCl3) δ ppm 7.65 (1H, d, J=3.7 Hz), 7.63 (1H, d, J=3.3 Hz), 7.39 (1H, t, J=8.0 Hz), 5.60 (1H, br. s.), 1.57 (9H, s). m/z (ESI, +ve) 314.0 (M+H)+.
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([Cl:13])[C:6](Cl)=[N:7]2.[CH3:14][C:15]([NH2:18])([CH3:17])[CH3:16].O.BrC1C=CC=C2C=1N=C(NC(C)(C)C)C(Cl)=N2>CS(C)=O.C([O-])(O)=O.[Na+]>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([Cl:13])[C:6]([NH:18][C:15]([CH3:17])([CH3:16])[CH3:14])=[N:7]2 |f:5.6|

Inputs

Step One
Name
Quantity
305 mg
Type
reactant
Smiles
BrC1=C2N=C(C(=NC2=CC=C1)Cl)Cl
Name
Quantity
0.12 mL
Type
reactant
Smiles
CC(C)(C)N
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.06 mL
Type
reactant
Smiles
CC(C)(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2N=C(C(=NC12)NC(C)(C)C)Cl
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 100° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was subsequently cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (2×80 mL)
WASH
Type
WASH
Details
the combined extracts were sequentially washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica gel, 0-10% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
furnished

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C2N=C(C(=NC2=CC=C1)NC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.71 mmol
AMOUNT: MASS 224 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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